molecular formula C20H19FN4O2S2 B11237429 2-((6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone

2-((6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone

Cat. No.: B11237429
M. Wt: 430.5 g/mol
InChI Key: ONBXAERXKYOKRA-UHFFFAOYSA-N
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Description

2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is a complex organic compound that features a thiazole ring, a pyridazine ring, and a morpholine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of fluorophenyl and thiazole moieties suggests that it may exhibit significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyridazine ring. The final steps involve the attachment of the morpholine ring and the fluorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or tool compound.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of 2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is unique due to its combination of a thiazole ring, a pyridazine ring, and a morpholine ring, along with the presence of a fluorophenyl group. This unique structure may confer distinct biological activities and pharmacological properties, making it a valuable compound for further research .

Properties

Molecular Formula

C20H19FN4O2S2

Molecular Weight

430.5 g/mol

IUPAC Name

2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone

InChI

InChI=1S/C20H19FN4O2S2/c1-13-19(29-20(22-13)14-2-4-15(21)5-3-14)16-6-7-17(24-23-16)28-12-18(26)25-8-10-27-11-9-25/h2-7H,8-12H2,1H3

InChI Key

ONBXAERXKYOKRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)N4CCOCC4

Origin of Product

United States

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